molecular formula C9H12O3 B14459650 2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione CAS No. 73739-84-1

2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione

Cat. No.: B14459650
CAS No.: 73739-84-1
M. Wt: 168.19 g/mol
InChI Key: NLOWZUTUCRHACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopentane, featuring a cyclopentane ring substituted with a methyl group and a 2-oxopropyl group at the 2-position, and two ketone groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of the desired compound . This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and oxopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-oxopropyl)cyclopentane-1,3-dione is unique due to the presence of both a methyl group and a 2-oxopropyl group on the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

73739-84-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-2-(2-oxopropyl)cyclopentane-1,3-dione

InChI

InChI=1S/C9H12O3/c1-6(10)5-9(2)7(11)3-4-8(9)12/h3-5H2,1-2H3

InChI Key

NLOWZUTUCRHACT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C(=O)CCC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.